(3,5-dimethylpiperidin-1-yl)(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone
Description
Historical Development of Pyrazole-Based Compounds
The pyrazole scaffold, first identified in 1883 by German chemist Ludwig Knorr, emerged as a foundational heterocyclic system in organic synthesis. Knorr’s pioneering work on antipyrine (a pyrazole derivative) laid the groundwork for medicinal applications of this aromatic ring system. Subsequent advancements, such as Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane, established scalable production methods. By the mid-20th century, the isolation of 1-pyrazolyl-alanine from watermelon seeds (1959) confirmed pyrazole’s biological relevance, spurring investigations into its pharmaceutical potential.
The integration of pyrazole into drug development accelerated in the 1990s with the commercialization of celecoxib, a selective COX-2 inhibitor, validating the scaffold’s capacity for target-specific activity. This era also saw pyrazole derivatives adopted as key components in agrochemicals, including fenpyroximate and fipronil, highlighting their structural versatility.
| Year | Milestone | Significance |
|---|---|---|
| 1883 | Discovery of pyrazole by Ludwig Knorr | Established core heterocyclic framework |
| 1898 | Pechmann synthesis method | Enabled scalable pyrazole production |
| 1959 | Isolation of 1-pyrazolyl-alanine | Demonstrated natural occurrence in biological systems |
| 1999 | FDA approval of celecoxib | Validated pyrazole’s pharmaceutical utility |
Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry
Trifluoromethyl (-CF₃) substitution enhances pyrazole derivatives through three synergistic effects:
- Electron-Withdrawing Influence : The -CF₃ group increases ring electron deficiency, improving stability against oxidative degradation.
- Lipophilicity Modulation : Fluorine’s hydrophobic character boosts membrane permeability, as evidenced by 3-(trifluoromethyl)pyrazole’s logP value of 1.39.
- Metabolic Resistance : C-F bonds resist enzymatic cleavage, prolonging half-life in vivo.
These properties make trifluoromethyl pyrazoles indispensable in medicinal chemistry. For example, 3-(trifluoromethyl)pyrazole derivatives exhibit nanomolar affinity for succinate dehydrogenase, enabling their use as fungicides. Recent advances in C–H trifluoromethylation, such as visible light-mediated methods using trifluoromethylsulfonyl-pyridinium salts, have streamlined the synthesis of these compounds.
Evolution of Piperidine-Substituted Pyrazole Research
Piperidine integration into pyrazole frameworks addresses two pharmacological challenges:
- Stereochemical Complexity : The piperidine ring’s chair conformation introduces spatial constraints that enhance target binding specificity.
- Basic Nitrogen Modulation : Piperidine’s tertiary nitrogen (pK~a~ ≈ 11) improves solubility under physiological conditions while maintaining blood-brain barrier permeability.
The compound (3,5-dimethylpiperidin-1-yl)(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone exemplifies this design philosophy. Its dual piperidine moieties enable multivalent interactions with G protein-coupled receptors (GPCRs), as demonstrated in recent kinase inhibitor studies.
Current Research Landscape for Pyrazole-Piperidine Conjugates
Contemporary studies focus on three frontiers:
- Synthetic Methodologies : Photoredox catalysis enables regioselective trifluoromethylation of pyrazoles at ambient temperatures, achieving yields up to 71%.
- Computational Modeling : Density functional theory (DFT) analyses predict binding modes of piperidine-pyrazole conjugates to adenosine A~2A~ receptors with RMSD values <1.5 Å.
- Therapeutic Applications : Early-stage trials highlight these compounds’ potential in neurodegenerative disease modulation through σ-1 receptor antagonism.
For instance, copper-catalyzed N-arylation of 3-(trifluoromethyl)pyrazole derivatives has produced lead candidates with IC~50~ values below 100 nM against triple-negative breast cancer cell lines.
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)pyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29F3N4O/c1-12-9-13(2)11-25(10-12)18(27)16-14(3)26(23-17(16)19(20,21)22)15-5-7-24(4)8-6-15/h12-13,15H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSACROWCRXSFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(N(N=C2C(F)(F)F)C3CCN(CC3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethylpiperidin-1-yl)(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone , often referred to as a piperidine and pyrazole derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into two main components:
- Piperidine moiety : This includes the 3,5-dimethylpiperidin-1-yl group.
- Pyrazole moiety : The 5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl group contributes to its biological activity.
1. Antagonistic Effects
Research indicates that compounds with similar structures exhibit antagonistic effects on various receptors. For instance, derivatives of piperidine and pyrazole have been shown to interact with histamine receptors, particularly the H4 receptor, which is implicated in inflammatory responses and allergic reactions .
2. Enzyme Inhibition
Studies have demonstrated that piperidine-based compounds can act as inhibitors of enzymes such as α-glucosidase. Compounds with structural similarities to our target compound have shown significant inhibition rates, suggesting potential applications in managing diabetes by delaying carbohydrate digestion .
3. Antimicrobial Activity
The pyrazole derivatives have also been evaluated for their antimicrobial properties. A related study highlighted that certain pyrazole derivatives exhibit moderate to excellent antifungal activity against various phytopathogenic fungi . This suggests that our compound may possess similar antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups in the piperidine and pyrazole rings can significantly influence their binding affinity and selectivity towards biological targets.
| Functional Group | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potentially enhances receptor binding |
| Methyl substitutions | Can improve metabolic stability and bioavailability |
| Piperidine ring | Essential for receptor interaction and enzyme inhibition |
Case Study 1: Antihistaminic Activity
A study involving a series of piperidine derivatives demonstrated their ability to inhibit H4 receptors effectively. In vitro assays showed that modifications in the piperidine structure led to varying degrees of antagonistic activity, with some compounds exhibiting IC50 values in the nanomolar range .
Case Study 2: Antidiabetic Potential
Another investigation focused on the α-glucosidase inhibitory activity of piperidine derivatives. The study synthesized multiple analogs and assessed their efficacy using molecular docking simulations alongside enzyme assays. The results indicated that certain modifications in the piperidine structure significantly enhanced inhibitory potency compared to standard drugs like acarbose .
Scientific Research Applications
Molecular Formula
- C : 19
- H : 26
- N : 4
- F : 3
Structural Characteristics
The presence of multiple functional groups allows for diverse interactions with biological targets, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies on related piperidine compounds have demonstrated effectiveness against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum . The incorporation of the dimethylpiperidine structure may enhance this activity due to its ability to disrupt microbial cell membranes.
Neurological Research
Piperidine derivatives are often explored for their potential in treating neurological disorders. The structural similarity of the compound to known neuroactive agents suggests it may interact with neurotransmitter systems. For example, compounds with similar piperidine frameworks have shown promise as modulators of acetylcholine receptors . This could position the compound as a candidate for further studies in neuropharmacology.
Cancer Research
The pyrazole moiety is recognized for its anticancer properties. Compounds containing pyrazole rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific substitution patterns in this compound may influence its efficacy as an anticancer agent.
Enzyme Inhibition
Recent studies have highlighted the potential of piperidine derivatives as inhibitors of various enzymes, including alpha-glucosidase . This suggests that the compound could be investigated for its role in managing diabetes through enzyme modulation.
Case Study 1: Antimicrobial Efficacy
A study synthesized several piperidine derivatives, including those similar to the target compound, and evaluated their antimicrobial efficacy against standard bacterial strains. Results indicated that modifications to the piperidine structure significantly impacted activity levels, highlighting the importance of chemical structure in antimicrobial effectiveness .
Case Study 2: Neuroactive Properties
In exploring the neuropharmacological potential of piperidine compounds, researchers found that certain derivatives exhibited significant effects on neurotransmitter release and receptor modulation. The incorporation of trifluoromethyl groups was noted to enhance binding affinity to specific receptors, suggesting a pathway for developing new neuroactive drugs .
Case Study 3: Anticancer Activity
Investigations into pyrazole-containing compounds revealed that those with specific substitutions at the 5-position (like trifluoromethyl) exhibited enhanced cytotoxicity against various cancer cell lines. This underscores the potential of (3,5-dimethylpiperidin-1-yl)(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone as a lead compound in anticancer drug development .
Comparison with Similar Compounds
Structural Analog 1: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
Key Features :
- Core Structure: Pyrazole-pyrimidine hybrid linked via a methanone bridge.
- Substituents: 3,5-Dimethylpyrazole and 1-phenylpyrazolo[3,4-d]pyrimidin-4-ylamino groups.
Comparison :
Structural Analog 2: (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone
Key Features :
- Core Structure: Di-tert-butylphenyl group attached to a pyrazole via methanone.
- Substituents : Bulky tert-butyl groups enhance steric hindrance.
Comparison :
Structural Analog 3: 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone
Key Features :
Comparison :
Structural Analog 4: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl Methanone
Key Features :
Comparison :
- Trifluoromethyl vs. indole: The former enhances hydrophobicity, while the latter enables aromatic stacking .
Data Table: Structural and Functional Comparison
| Compound Name | Core Features | Key Substituents | Potential Bioactivity |
|---|---|---|---|
| Target Compound | Piperidine-pyrazole | Trifluoromethyl, dimethylpiperidine | Not reported (inference: kinase/GPCR modulation) |
| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | Pyrazole-pyrimidine | Phenylpyrimidine | Kinase inhibition |
| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | Di-tert-butylphenyl-pyrazole | tert-Butyl | Steric hindrance applications |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyrazoline-diphenylpyrazole | Pyridine | Antimicrobial |
| [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone | Indole-pyrazoline | Indole, pyridine | Serotonin modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
